![molecular formula C25H32N4O2 B2780403 2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide CAS No. 941969-93-3](/img/structure/B2780403.png)
2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
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Description
2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. The compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a key role in the activation of B cells and other immune cells.
Scientific Research Applications
- Researchers have investigated the molecular conformation and vibrational transitions of this compound using density functional theory (DFT) calculations with the B3LYP method . The vibrational wavenumbers were calculated, and assignments were made based on Gauss view molecular visualization. This analysis provides insights into the compound’s stability, geometry, and vibrational behavior.
- The compound’s electronic structure has been modified for use in optoelectronic devices. For instance, the starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA) is based on triphenylamine (TPA) building blocks, including the N-(4-methylphenyl) moiety. Its good electron-donor characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic systems .
- The 4-methylphenyl radical, a fragment of our compound, has been studied in reaction dynamics. Researchers probed its reaction with isoprene under single collision conditions. Electronic structure calculations supported their findings, revealing initial van-der-Waals complex formation. Understanding such reactions can inform the design of new chemical processes or materials .
Molecular Structure and Vibrational Spectroscopy
Electronic Structure Modifications
Reaction Dynamics and Radical Chemistry
properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-20-7-9-22(10-8-20)26-24(30)19-27-13-11-21(12-14-27)25(31)29-17-15-28(16-18-29)23-5-3-2-4-6-23/h2-10,21H,11-19H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSHEIYBRBHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide |
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